6-(3,4-Difluoro-phenoxy)hexanenitrile

Description

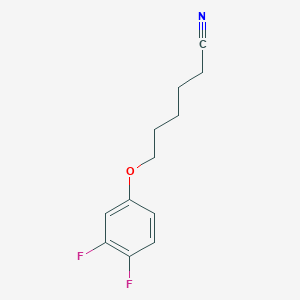

6-(3,4-Difluoro-phenoxy)hexanenitrile is a nitrile-functionalized compound with a hexanenitrile backbone substituted by a 3,4-difluorophenoxy group. Its molecular formula is C₁₂H₁₂F₂NO, with a molecular weight of 239.23 g/mol. The compound features a six-carbon aliphatic chain terminating in a nitrile group (-CN) and an ether-linked 3,4-difluorophenyl ring. This structure confers unique electronic and steric properties, making it a candidate for agrochemical and pharmaceutical intermediates . Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

6-(3,4-difluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPFOOXLSOLTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCC#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277888 | |

| Record name | Hexanenitrile, 6-(3,4-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-01-4 | |

| Record name | Hexanenitrile, 6-(3,4-difluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanenitrile, 6-(3,4-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 3,4-difluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF, elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

Reduction: 6-(3,4-Difluoro-phenoxy)hexylamine.

Oxidation: 6-(3,4-Difluoro-phenoxy)hexanoic acid.

Coupling Reactions: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

6-(3,4-Difluoro-phenoxy)hexanenitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and specificity against certain diseases. The presence of fluorine atoms in the compound is particularly notable as they can improve metabolic stability and bioavailability, which are critical factors in drug design .

Targeting Specific Diseases

Research has indicated that derivatives of this compound may be effective against various targets, including enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise as inhibitors for dihydrofolate reductase (DHFR), an enzyme targeted in treatments for bacterial infections and cancer . The ability to tailor the chemical properties of this compound makes it a valuable candidate in the ongoing search for new therapeutics.

Agricultural Chemistry

Pesticide Development

The compound's properties may also lend themselves to agricultural applications, particularly in the development of novel pesticides or herbicides. The fluorinated aromatic structure can enhance the efficacy and environmental stability of agrochemicals. Studies suggest that compounds with similar configurations have been effective in controlling pest populations while minimizing ecological impact .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a monomer or intermediate in the synthesis of polymers with desirable mechanical and thermal properties. The incorporation of fluorinated groups into polymer backbones has been shown to enhance chemical resistance and thermal stability, making these materials suitable for high-performance applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(3,4-Difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 6-(3,4-difluoro-phenoxy)hexanenitrile with structurally analogous nitriles, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Substituent Effects on Properties

- Halogenation: Fluorine and chlorine substituents enhance electronegativity and metabolic stability. For example, this compound exhibits greater oxidative stability than non-halogenated analogs like 6-(4-hydroxyphenoxy)hexanenitrile .

- Positional Isomerism : The 3,4-difluoro substitution pattern (meta/para) in the target compound contrasts with the 3,5-difluoro isomer, which may alter steric interactions in receptor binding .

- Bromine vs. Fluorine: Brominated analogs (e.g., 6-(2-Bromo-5-fluorophenoxy)hexanenitrile) show higher molecular weights and reactivity in cross-coupling reactions .

Research Findings and Challenges

- Patent Relevance: A 2024 European patent (EP 4 374 877 A2) highlights structurally complex phenoxyhexanoic acid derivatives, underscoring the industrial relevance of fluorinated phenoxy nitriles as building blocks .

- Commercial Viability: The discontinuation of this compound by suppliers suggests challenges in scalability or regulatory hurdles, contrasting with actively marketed analogs like 6-(3,5-difluorophenoxy)hexanenitrile .

Biological Activity

6-(3,4-Difluoro-phenoxy)hexanenitrile is a chemical compound with potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluorophenoxy group and a hexanenitrile moiety, which may contribute to its unique properties and biological effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : 6-(3,4-Difluorophenoxy)hexanenitrile

- CAS Number : 1443345-01-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluorophenoxy group enhances lipophilicity, facilitating cellular uptake. The nitrile group may also play a role in biological reactivity, potentially interacting with nucleophiles in biological systems.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways.

- Anticancer Potential : Investigations into related compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of fluorinated compounds, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anticancer properties of similar compounds. The study found that derivatives with a difluorophenoxy group exhibited potent activity against breast cancer cell lines, leading to reduced cell viability and increased rates of apoptosis.

Research Findings

Recent research highlights the importance of substituent effects on the biological activity of fluorinated compounds. The presence of electron-withdrawing groups like fluorine can enhance the potency of these compounds by increasing their reactivity and affinity for biological targets.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Observed Effects |

|---|---|---|

| This compound | Antimicrobial & Anticancer | Growth inhibition |

| 6-(3-Fluorophenoxy)hexanenitrile | Moderate Antimicrobial | Minimal growth inhibition |

| 6-(Phenoxy)hexanenitrile | Low Activity | No significant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.